molecular formula C13H17BrClN3O2 B1522028 2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride CAS No. 1210340-78-5

2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride

Cat. No.: B1522028
CAS No.: 1210340-78-5
M. Wt: 362.65 g/mol
InChI Key: DGGCGFFLMFKYIY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-4-[[(1-ethylpyrazol-4-yl)amino]methyl]-6-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2.ClH/c1-3-17-8-10(7-16-17)15-6-9-4-11(14)13(18)12(5-9)19-2;/h4-5,7-8,15,18H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGCGFFLMFKYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC(=C(C(=C2)Br)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The starting phenol substrate is often 2-bromo-4-hydroxy-6-methoxybenzaldehyde or a similar derivative, which already contains the bromo and methoxy substituents in the desired positions. This ensures regioselectivity in subsequent reactions.

Aminomethylation

The key step is the formation of the aminomethyl linkage at the 4-position of the phenol ring. This can be achieved via a Mannich-type reaction or reductive amination involving:

  • The aldehyde group on the phenol substrate.
  • The amine group of 1-ethyl-1H-pyrazol-4-amine or a protected derivative.
  • A reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation to reduce the imine intermediate to the corresponding aminomethyl compound.

Formation of Hydrochloride Salt

The free base of the aminomethylated product is then treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the hydrochloride salt, enhancing the compound's stability and solubility.

Related Synthetic Examples and Analogues

A patent describing the preparation of related pyrazolyl-bromo substituted intermediates (e.g., 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline) provides insight into synthetic strategies involving:

  • Substitution reactions between bromo-nitroanilines and bromo-pyrazolyl ethanones.
  • Reduction and cyclization using metals such as indium in hydrochloric acid aqueous media at elevated temperatures (100–110°C) for 3–4 hours.
  • Extraction and recrystallization steps for purification.

Although this patent focuses on a different core structure, the use of substitution, reduction, and cyclization reactions under acidic conditions with metal reductants is instructive for designing synthetic routes to pyrazolyl-substituted bromo phenols.

Purity and Characterization

The final hydrochloride salt is typically characterized by:

Summary Table of Preparation Method

Stage Description Key Reagents/Conditions Notes
Starting Material 2-bromo-4-hydroxy-6-methoxybenzaldehyde Commercially available or synthesized Ensures correct substitution
Aminomethylation Reductive amination with 1-ethyl-1H-pyrazol-4-amine NaBH3CN, mild temperature, aprotic solvent Forms aminomethyl linkage
Salt Formation Conversion to hydrochloride salt HCl in ethanol or ethyl acetate Improves stability and solubility
Purification Extraction, recrystallization Ethyl acetate/n-hexane or similar Achieves high purity
Characterization MS, NMR, HPLC, melting point Standard analytical techniques Confirms structure and purity

Research Findings and Optimization Notes

  • The choice of reducing agent and solvent critically affects yield and purity; sodium cyanoborohydride is preferred for mild and selective reductive amination.
  • Reaction temperature control (room temperature to 40°C) prevents side reactions such as over-reduction or decomposition.
  • Formation of the hydrochloride salt is essential for isolating a stable, crystalline product suitable for pharmaceutical applications.
  • Purification by recrystallization from ethyl acetate/n-hexane mixtures provides high purity and good recovery.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential use as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the treatment of diseases such as cancer and inflammation.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the 1-ethyl-1H-pyrazole moiety may enhance these effects, making this compound a candidate for further development in anticancer therapies .

Agricultural Science

The compound's unique properties may also lend themselves to applications in agrochemicals. Compounds with similar structures have been used as fungicides and herbicides due to their ability to disrupt biological processes in pests.

Case Study: Herbicidal Activity
A study demonstrated that pyrazole-containing compounds can effectively inhibit the growth of specific weed species. The mechanism often involves the inhibition of key enzymes involved in plant metabolism, suggesting that 2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride could be developed into a novel herbicide .

Material Science

In material science, compounds like this one are explored for their potential use in synthesizing new materials with unique properties.

Case Study: Polymer Synthesis
Research indicates that incorporating brominated compounds into polymer matrices can enhance thermal stability and mechanical strength. The application of this compound in creating advanced materials for electronics or aerospace could be promising due to its structural characteristics .

Mechanism of Action

The mechanism of action of 2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Chemical Identity and Properties

  • IUPAC Name: 2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride
  • CAS Number : 1210340-78-5
  • Molecular Formula : C₁₃H₁₆BrClN₃O₂
  • Molecular Weight : 362.65 g/mol
  • Purity : 95% (as per commercial listings) .
  • Structural Features: A brominated phenolic core with a methoxy group at position 4. A pyrazole ring substituted with an ethyl group at position 1, linked via an aminomethyl bridge to the phenol ring. Hydrochloride salt form, enhancing solubility and stability for laboratory applications .

This section evaluates structural analogs, focusing on substituent variations and their physicochemical or biological implications.

Table 1: Key Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Differences
Target Compound: this compound 1210340-78-5 C₁₃H₁₆BrClN₃O₂ 362.65 Ethyl-substituted pyrazole; hydrochloride salt
2-Bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride 1208639-77-3 C₁₂H₁₅BrClN₃O₂ 348.63 Methyl (vs. ethyl) on pyrazole
2-Bromo-4-{[(3-chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol Not available C₁₅H₁₅BrClNO₂ 356.64 Pyrazole replaced by 3-chloro-4-methylphenyl
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17) Not available C₁₂H₁₁BrClN₂O ~301–305 [M+H]+ Pyrazolone core; bromine at position 4
Substituent Effects on Physicochemical Properties

Ethyl vs. Methyl on Pyrazole (Target vs. Molecular weight difference (~14 g/mol) may influence pharmacokinetic parameters like volume of distribution .

Pyrazole vs. Substituted Phenyl (Target vs. C₁₅H₁₅BrClNO₂): The pyrazole ring (in the target) introduces aromatic nitrogen atoms capable of hydrogen bonding or metal coordination, unlike the purely hydrocarbon phenyl analog. This could improve binding affinity in biological targets (e.g., enzymes or receptors) .

Hydrochloride Salt (Target) vs. Free Base (C₁₅H₁₅BrClNO₂): The hydrochloride salt improves solubility in polar solvents (e.g., water or ethanol), critical for in vitro assays. However, it may introduce hygroscopicity, complicating storage .

Biological Activity

2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride is a compound with notable potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₆BrClN₃O₂ and a molecular weight of 362.65 g/mol. Its complex structure includes a bromine atom, a methoxy group, and a pyrazole moiety, which contribute to its reactivity and biological interactions.

PropertyValue
Common NameThis compound
Molecular FormulaC₁₃H₁₆BrClN₃O₂
Molecular Weight362.65 g/mol
CAS Number1153209-89-2

Synthesis

The synthesis of 2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol typically involves multiple steps that allow for the introduction of various functional groups while maintaining control over regioselectivity and stereochemistry. This multi-step approach enhances the compound's versatility for further chemical modifications.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. They have shown effectiveness against various cancer cell lines by inhibiting key proteins involved in apoptosis, such as Bcl-2 proteins. The binding affinity of these compounds to Bcl-2 proteins correlates with their cytotoxic effects, suggesting a mechanism where they sensitize cancer cells to conventional therapies like cisplatin .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to 2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical in inflammatory responses . This suggests that the compound may be beneficial in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of pyrazole derivatives. Studies have demonstrated that certain pyrazole compounds can inhibit the growth of various pathogens, indicating potential applications in infectious disease treatment .

The biological activity of 2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Apoptotic Proteins : By binding to antiapoptotic Bcl-2 proteins, the compound enhances apoptosis in cancer cells.
  • Anti-inflammatory Pathways : It modulates inflammatory pathways by inhibiting key signaling molecules.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or interfere with essential cellular processes.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:

  • Antitumor Efficacy : A study demonstrated that pyrazole compounds significantly reduced tumor growth in vivo models by targeting Bcl-2 proteins .
  • Inflammation Models : In models of acute inflammation, compounds similar to this one showed reduced levels of pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Testing : In vitro assays revealed that certain pyrazole derivatives effectively inhibited the growth of pathogenic fungi and bacteria, showcasing their broad-spectrum antimicrobial potential .

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Condensation of 2-bromo-4-hydroxy-6-methoxybenzaldehyde with 1-ethyl-1H-pyrazol-4-amine under reflux in ethanol to form the Schiff base intermediate. (ii) Reduction of the imine bond using NaBH₄ or catalytic hydrogenation to yield the secondary amine. (iii) Hydrochloride salt formation via treatment with HCl in methanol .
  • Characterization : Intermediates are validated by FT-IR (C=N stretch at ~1600 cm⁻¹ pre-reduction), ¹H/¹³C NMR (e.g., disappearance of aldehyde proton at δ ~10 ppm post-reduction), and elemental analysis .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL-2018 is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks. Key steps include:
    (i) Structure solution via intrinsic phasing (SHELXT).
    (ii) Least-squares refinement with restraints for disordered moieties (e.g., ethyl groups).
    (iii) Validation using R-factor convergence (< 0.05) and checkCIF/PLATON .

Advanced Research Questions

Q. How do electronic effects of the bromo and methoxy substituents influence the compound’s reactivity in Schiff base formation?

  • Methodological Answer : The bromine atom (strong electron-withdrawing effect) deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the methoxy group (electron-donating). Computational modeling (DFT, e.g., Gaussian 16) can quantify charge distribution:
  • Key Parameters : Mulliken charges on the aldehyde carbon and Fukui indices for nucleophilic attack. Experimental validation via Hammett plots (σ⁺ correlations) using substituted benzaldehyde derivatives .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting vs. X-ray torsional angles)?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., rotational barriers). Approaches include: (i) Variable-temperature NMR to assess conformational exchange (e.g., coalescence temperature for ethyl group rotation). (ii) Hirshfeld surface analysis (CrystalExplorer) to identify intermolecular interactions stabilizing specific conformers in the solid state. (iii) Molecular dynamics (MD) simulations (AMBER/CHARMM) to model solution-state behavior .

Q. How can structure-activity relationships (SARs) be explored for biological applications?

  • Methodological Answer : (i) Functional Group Modulation : Replace the pyrazole ethyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on receptor binding. (ii) Pharmacophore Mapping : Use docking studies (AutoDock Vina) against target proteins (e.g., kinase enzymes) to identify critical hydrogen-bonding motifs (amine/quinoline interactions). (iii) In Vitro Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC against Gram+/Gram– strains) with controlled comparisons to analogs lacking the bromine or methoxy groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in elemental analysis (C, H, N) versus theoretical values?

  • Methodological Answer : Discrepancies > 0.3% require re-examination of: (i) Sample Purity : Confirm via HPLC (C18 column, MeOH:H₂O mobile phase) to detect unreacted starting materials. (ii) Hydration/Solvation : TGA/DSC analysis to identify loosely bound solvent molecules (e.g., H₂O or EtOH) contributing to mass. (iii) Combustion Efficiency : Ensure complete oxidation during CHN analysis by spiking with a standard (e.g., acetanilide) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.